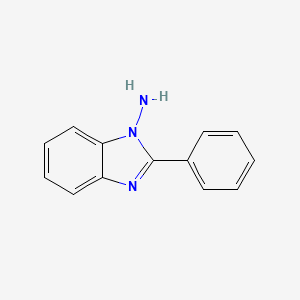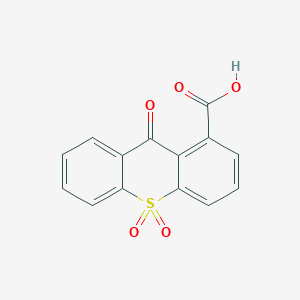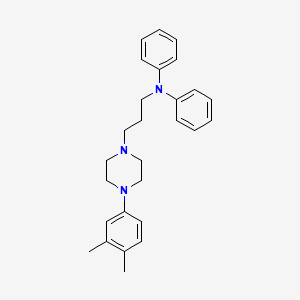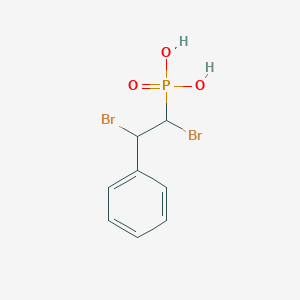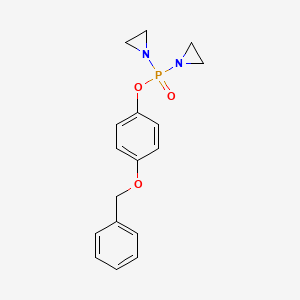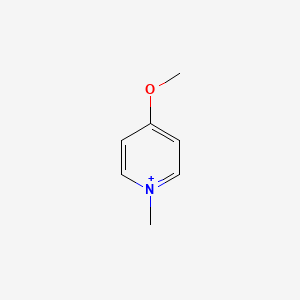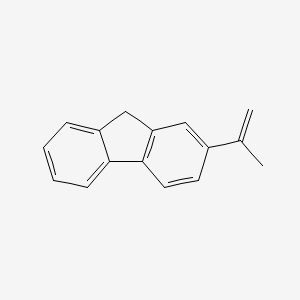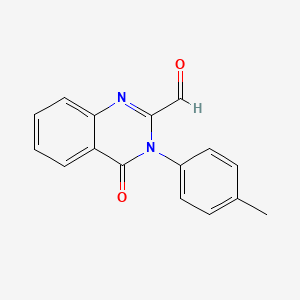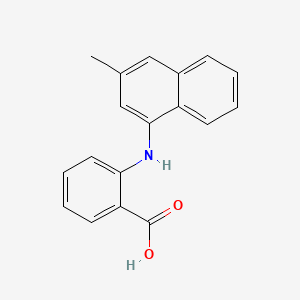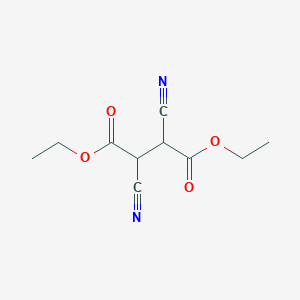
Diethyl 2,3-dicyanobutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,3-dicyanobutanedioate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of butanedioic acid, featuring two cyano groups and two ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dicyanobutanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Diethyl 2,3-dicyanobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of cyano groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of enolate ions.
Hydrochloric Acid or Sodium Hydroxide: Employed for the hydrolysis of ester groups.
Lithium Aluminum Hydride: Utilized for the reduction of cyano groups to amines.
Major Products Formed
Carboxylic Acids: Formed from the hydrolysis of ester groups.
Amines: Produced from the reduction of cyano groups.
科学的研究の応用
Diethyl 2,3-dicyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of diethyl 2,3-dicyanobutanedioate involves its reactivity due to the presence of cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize negative charges on adjacent atoms, facilitating nucleophilic attacks.
類似化合物との比較
Similar Compounds
Diethyl Malonate: A similar compound with two ester groups but without cyano groups.
Diethyl 2,3-diisobutylsuccinate: Another derivative of butanedioic acid with different alkyl substituents.
Uniqueness
Diethyl 2,3-dicyanobutanedioate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
特性
CAS番号 |
51939-81-2 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
diethyl 2,3-dicyanobutanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h7-8H,3-4H2,1-2H3 |
InChIキー |
IQGKBEMBMYSFIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

